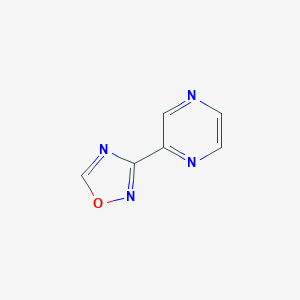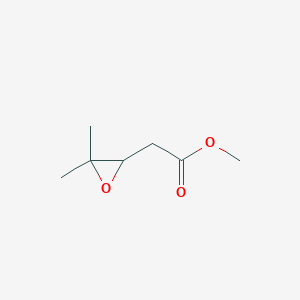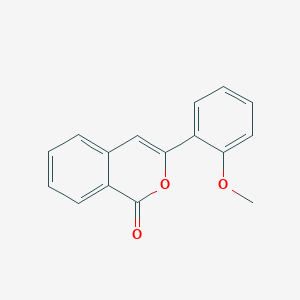![molecular formula C22H23N5O B055356 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile CAS No. 113366-97-5](/img/structure/B55356.png)
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile, also known as DABCO TTF, is a molecule that has been widely studied for its potential applications in scientific research. This molecule has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF is not fully understood. However, it is believed that the molecule acts as an electron donor, transferring electrons to acceptor molecules in a process known as charge transfer. This charge transfer process is responsible for the molecule's excellent electron transport properties.
Effets Biochimiques Et Physiologiques
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the molecule has antioxidant properties, which may make it a potential candidate for use in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have antibacterial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF in lab experiments is its excellent electron transport properties. This makes it a valuable tool for studying the behavior of electrons in organic electronic devices. However, one limitation of using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF is its low solubility in common solvents such as water and ethanol. This can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF. One area of interest is the development of new organic electronic devices using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF as a key component. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF and its potential applications in the treatment of diseases such as cancer and Alzheimer's disease. Finally, there is a need for the development of new synthesis methods for 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been achieved using a variety of methods. One common method involves the reaction of 4-(dibutylamino)benzaldehyde with 2,3-dicyano-5,6-dichlorobenzoquinone in the presence of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile (1,4-diazabicyclo[2.2.2]octane) as a catalyst. This reaction results in the formation of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF as a yellow solid.
Applications De Recherche Scientifique
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, transistors, and light-emitting diodes.
Propriétés
Numéro CAS |
113366-97-5 |
|---|---|
Nom du produit |
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile |
Formule moléculaire |
C22H23N5O |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-[3-cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H23N5O/c1-3-5-11-27(12-6-4-2)18-9-7-16(8-10-18)20-19(15-25)21(26-22(20)28)17(13-23)14-24/h7-10H,3-6,11-12H2,1-2H3,(H,26,28) |
Clé InChI |
JBAOEXGWBPLHDL-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)NC2=O)C#N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)NC2=O)C#N |
Synonymes |
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)


![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)









